4-(2-Hydroxy-3-methylphenyl)but-3-en-2-one
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Overview
Description
4-(2-Hydroxy-3-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H12O2 It is a derivative of phenylbutenone and features a hydroxy group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-methylphenyl)but-3-en-2-one typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-methylphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Oxo-3-methylphenyl)but-3-en-2-one.
Reduction: 4-(2-Hydroxy-3-methylphenyl)butan-2-ol.
Substitution: 4-(2-Alkoxy-3-methylphenyl)but-3-en-2-one or 4-(2-Acyl-3-methylphenyl)but-3-en-2-one.
Scientific Research Applications
4-(2-Hydroxy-3-methylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It can be used in the production of fine chemicals and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)
- 4-(4-Hydroxyphenyl)but-3-en-2-one
- 4-(2-Hydroxyphenyl)but-3-en-2-one
Uniqueness
4-(2-Hydroxy-3-methylphenyl)but-3-en-2-one is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
500902-77-2 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(2-hydroxy-3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(11(8)13)7-6-9(2)12/h3-7,13H,1-2H3 |
InChI Key |
SFUMQDJDHRXEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)C)O |
Origin of Product |
United States |
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